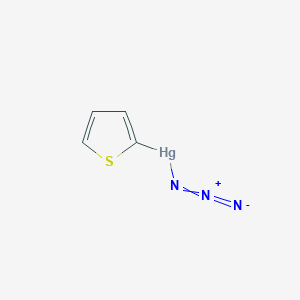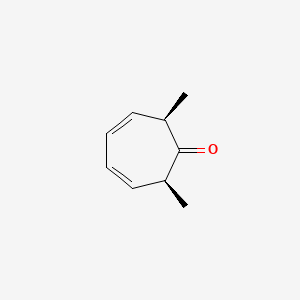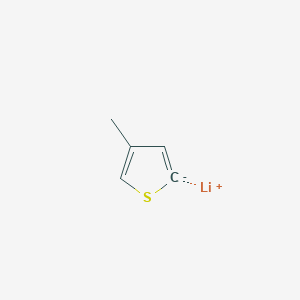
2-(Dimethylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate is a complex organic compound with a unique structure that includes both dimethylamino and anthracene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate typically involves the reaction of anthracene derivatives with dimethylamine and acetic anhydride. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The process involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product through acetylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-(Dimethylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include various anthracene derivatives, such as quinones, hydroquinones, and substituted anthracenes.
科学的研究の応用
2-(Dimethylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 2-(Dimethylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the anthracene moiety can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes and receptors.
類似化合物との比較
Similar Compounds
2-(Dimethylamino)ethanol: Shares the dimethylamino group but lacks the anthracene moiety.
Anthracene-9-carboxylic acid: Contains the anthracene core but lacks the dimethylamino group.
9,10-Anthraquinone: Similar anthracene structure but with different functional groups.
Uniqueness
2-(Dimethylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate is unique due to the combination of the dimethylamino group and the anthracene moiety, which imparts distinct chemical and physical properties
特性
| 84612-46-4 | |
分子式 |
C18H15NO4 |
分子量 |
309.3 g/mol |
IUPAC名 |
[2-(dimethylamino)-1,10-dioxoanthracen-9-yl] acetate |
InChI |
InChI=1S/C18H15NO4/c1-10(20)23-18-12-7-5-4-6-11(12)16(21)13-8-9-14(19(2)3)17(22)15(13)18/h4-9H,1-3H3 |
InChIキー |
XPEWLSMZLDRVLL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C2C(=CC=C(C2=O)N(C)C)C(=O)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[Oxybis(methylene)]di(azepan-2-one)](/img/structure/B14415874.png)

![4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol](/img/structure/B14415876.png)

![3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol](/img/structure/B14415906.png)
![6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14415907.png)



